(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline
Overview
Description
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications . This particular compound is notable for its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy and phenylsulfonyl groups.
Preparation Methods
The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the isoquinoline core. For instance, the use of α,β-unsaturated aldehydes in the presence of catalytic systems has been reported . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of dihydroisoquinoline analogs .
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the methoxy and phenylsulfonyl groups.
Quinoline: Another nitrogen-containing heterocycle with a different ring structure and diverse biological activities.
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: Compounds with a fused benzimidazole ring system, exhibiting different biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(benzenesulfonyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-16-12-18(23-3)17(22-2)11-14(16)9-10-19(13)24(20,21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZJYLQOHPHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984089 | |
Record name | 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65492-83-3 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065492833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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